molecular formula C25H22ClF4N3O4S B2408297 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451480-42-5

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2408297
CAS No.: 451480-42-5
M. Wt: 571.97
InChI Key: BMTVEZZLBIQJBF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H22ClF4N3O4S and its molecular weight is 571.97. The purity is usually 95%.
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Scientific Research Applications

Radio-Tracer Development for Imaging

Research into aryltrimethylammonium trifluoromethanesulfonates as precursors for aryl [18F]fluorides, such as [18F]GBR 13119, demonstrates the potential of such compounds in the development of radio-tracers for the dopamine uptake system. These tracers can be used in no-carrier-added form for PET imaging, offering insights into neurological conditions and the functioning of the dopamine system (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Alzheimer's Disease Research

A study using a selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for PET quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients illustrates the applicability of such compounds in understanding neurodegenerative diseases. This research found significant decreases in receptor densities correlated with the worsening of clinical symptoms, offering a potential pathway for diagnosis and monitoring of Alzheimer's disease progression (Kepe et al., 2006).

Pharmacological Properties of Benzamide Derivatives

Benzamide derivatives have been explored for their effect on gastrointestinal motility, demonstrating the potential of these compounds as prokinetic agents. For instance, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides were synthesized and evaluated, with one compound showing promise as a novel prokinetic with reduced side effects (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluoro-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF4N3O4S/c1-37-23-5-3-2-4-22(23)32-10-12-33(13-11-32)38(35,36)17-7-9-20(27)18(15-17)24(34)31-21-14-16(25(28,29)30)6-8-19(21)26/h2-9,14-15H,10-13H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTVEZZLBIQJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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